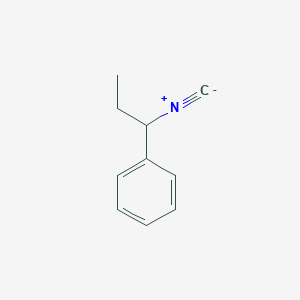
1-Phenylpropyl isocyanide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: 1-Phenylpropyl isocyanide can be synthesized through several methods. One common approach involves the formylation of a primary amine followed by dehydration of the resultant formamide. The formylation step typically uses formic acid or formic acid derivatives, while the dehydration step often employs reagents such as phosphorus oxychloride in the presence of a base like triethylamine . This method is advantageous due to its simplicity and high yield.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby enhancing the reaction rate and yield. The use of environmentally friendly solvents and reagents is also emphasized to minimize waste and reduce the environmental footprint .
化学反応の分析
Types of Reactions: 1-Phenylpropyl isocyanide undergoes various types of chemical reactions, including:
Nucleophilic Addition: The isocyano group can act as a nucleophile, reacting with electrophiles to form new carbon-nitrogen bonds.
Electrophilic Addition: The compound can also participate in electrophilic addition reactions, where the isocyano group reacts with nucleophiles.
Multicomponent Reactions: Notably, this compound is a key component in multicomponent reactions such as the Ugi and Passerini reactions, which are used to synthesize complex molecules in a single step.
Common Reagents and Conditions:
Nucleophilic Addition: Common reagents include alkyl halides and acyl chlorides, typically under mild conditions.
Electrophilic Addition: Reagents such as acids and bases are used to facilitate these reactions.
Multicomponent Reactions: These reactions often involve a combination of amines, carbonyl compounds, and acids.
Major Products: The major products formed from these reactions include a variety of heterocyclic compounds, which are valuable in medicinal chemistry and materials science .
科学的研究の応用
1-Phenylpropyl isocyanide has numerous applications in scientific research:
作用機序
The mechanism by which 1-Phenylpropyl isocyanide exerts its effects involves its ability to act as both a nucleophile and an electrophile. This dual reactivity allows it to participate in a wide range of chemical reactions, forming stable intermediates and products. In biological systems, it can covalently modify essential metabolic enzymes, thereby inhibiting their activity and affecting cellular processes .
類似化合物との比較
- Phenyl isocyanide
- Benzyl isocyanide
- Methyl isocyanide
Comparison: 1-Phenylpropyl isocyanide is unique due to its phenylpropyl moiety, which imparts distinct steric and electronic properties compared to other isocyanides. This uniqueness makes it particularly useful in multicomponent reactions and as a scaffold in drug discovery .
特性
IUPAC Name |
1-isocyanopropylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N/c1-3-10(11-2)9-7-5-4-6-8-9/h4-8,10H,3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKDBZBWFGKHKGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)[N+]#[C-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![8-Chloro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B2922569.png)

![3-(4-Chlorophenyl)-4-hydroxy-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B2922572.png)


![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3-methylbenzyl)acetamide](/img/structure/B2922579.png)
![6-(2-Fluorophenyl)-2-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2922580.png)
![3-(1-(benzo[d]thiazole-6-carbonyl)piperidin-3-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2922581.png)
![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2922583.png)


![N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B2922588.png)

![methyl 2-[(2-{[(4-chlorophenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate](/img/structure/B2922591.png)
